(4-Pentylphenyl)(quinolin-4-yl)methanone (4-Pentylphenyl)(quinolin-4-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1706429-85-7
VCID: VC2734993
InChI: InChI=1S/C21H21NO/c1-2-3-4-7-16-10-12-17(13-11-16)21(23)19-14-15-22-20-9-6-5-8-18(19)20/h5-6,8-15H,2-4,7H2,1H3
SMILES: CCCCCC1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23
Molecular Formula: C21H21NO
Molecular Weight: 303.4 g/mol

(4-Pentylphenyl)(quinolin-4-yl)methanone

CAS No.: 1706429-85-7

Cat. No.: VC2734993

Molecular Formula: C21H21NO

Molecular Weight: 303.4 g/mol

* For research use only. Not for human or veterinary use.

(4-Pentylphenyl)(quinolin-4-yl)methanone - 1706429-85-7

Specification

CAS No. 1706429-85-7
Molecular Formula C21H21NO
Molecular Weight 303.4 g/mol
IUPAC Name (4-pentylphenyl)-quinolin-4-ylmethanone
Standard InChI InChI=1S/C21H21NO/c1-2-3-4-7-16-10-12-17(13-11-16)21(23)19-14-15-22-20-9-6-5-8-18(19)20/h5-6,8-15H,2-4,7H2,1H3
Standard InChI Key QTOMOIDKYWHUGQ-UHFFFAOYSA-N
SMILES CCCCCC1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23
Canonical SMILES CCCCCC1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23

Introduction

Synthesis

The synthesis of such ketones often involves Friedel-Crafts acylation or similar methods:

  • Starting Materials:

    • 4-pentylaniline or 4-pentylbenzene.

    • Quinolin-4-carboxylic acid chloride or quinolin-4-aldehyde.

  • Reagents and Conditions:

    • Use of Lewis acids like AlCl3_3 for Friedel-Crafts reactions.

    • Alternatively, coupling reactions using palladium catalysts could be employed.

Pharmaceutical Relevance

Compounds containing quinoline and phenyl groups often exhibit biological activities:

  • Anticancer Activity: Quinoline derivatives are known for their ability to inhibit topoisomerases or tubulin polymerization, making them potential antimitotic agents .

  • Antimicrobial Properties: Quinoline-based compounds have been studied for their antibacterial and antimalarial activities .

  • Anti-inflammatory Effects: The combination of aromatic systems in such compounds may interact with enzymes involved in inflammation.

Material Science

Aromatic ketones like this compound may have applications in:

  • Organic Electronics: Quinoline derivatives are used in OLEDs and other optoelectronic devices due to their electron-rich nature.

  • Dyes and Pigments: The extended conjugation may allow for use as chromophores.

Table 1: Comparison with Related Compounds

Compound NameKey Functional GroupsKnown Activities
2-PhenylquinolinePhenyl + QuinolineAnticancer, Antimalarial
4-HydroxyquinolinoneHydroxy + QuinolineSARS-CoV-2 Protease Inhibition
(4-Chlorophenyl)-Quinoline DerivativesChloro + QuinolineAntibacterial, Antiviral

Structural Modifications

  • Substituting the pentyl chain with other alkyl or functional groups could improve solubility or target specificity.

  • Adding electron-withdrawing/donating groups on the quinoline ring could modulate biological activity.

Biological Testing

  • Screening for anticancer activity using in vitro assays (e.g., MTT assay against cancer cell lines).

  • Evaluating antimicrobial properties against bacterial and fungal strains.

Computational Studies

  • Molecular docking to predict binding affinity to biological targets like enzymes or receptors.

  • ADMET profiling to assess drug-likeness and toxicity.

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